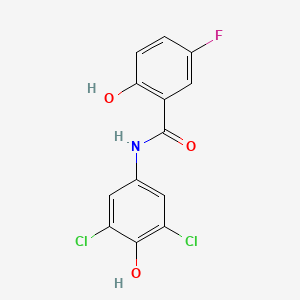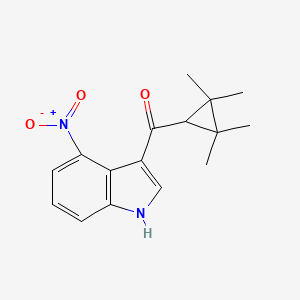
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a brominated phenyl group attached to a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a phenyl precursor followed by cyclization to form the dioxane ring. One common method includes the reaction of 3-bromophenol with acetone in the presence of an acid catalyst to form the dioxane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted phenyl-dioxane derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of phenyl-dioxane without the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets through its brominated phenyl group. This interaction can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules . The dioxane ring provides structural stability and influences the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
2-(3-Bromo-phenyl)-1,3-dioxane: Similar structure but lacks the dimethyl groups on the dioxane ring.
2-(4-Bromo-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with the bromine atom in the para position.
2-(3-Chloro-phenyl)-5,5-dimethyl-1,3-dioxane: Similar structure but with a chlorine atom instead of bromine.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
DLIANJNZCYTSCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC(=CC=C2)Br)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic Acid](/img/structure/B8397773.png)

